molecular formula C9H7BrO2 B12081427 3-Bromo-3-phenylprop-2-enoic acid CAS No. 704-78-9

3-Bromo-3-phenylprop-2-enoic acid

Cat. No.: B12081427
CAS No.: 704-78-9
M. Wt: 227.05 g/mol
InChI Key: UPZBDEYHZXRSBQ-VURMDHGXSA-N
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Description

Bromocinnamic acid: is an organic compound with the molecular formula C9H7BrO2 . It is a derivative of cinnamic acid, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its white solid form and is soluble in alcohol, ethyl acetate, and dimethyl sulfoxide (DMSO), but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Bromocinnamic acid can be synthesized through various methods. One common method involves the bromination of cinnamic acid. This process typically uses bromine in the presence of a solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid, which can be further processed to yield bromocinnamic acid .

Industrial Production Methods: : On an industrial scale, bromocinnamic acid is produced by the bromination of cinnamic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: : Bromocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of bromocinnamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can undergo photo-induced cycloaddition reactions, leading to the formation of cyclobutane derivatives. These reactions are facilitated by the presence of light and specific reaction conditions . The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: The parent compound, which lacks the bromine substitution.

    4-Chlorocinnamic acid: Similar structure with a chlorine atom instead of bromine.

    4-Fluorocinnamic acid: Contains a fluorine atom in place of bromine.

    4-Methylcinnamic acid: Substituted with a methyl group instead of bromine.

Uniqueness: : Bromocinnamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. The bromine atom enhances the compound’s ability to participate in electrophilic and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

704-78-9

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

(Z)-3-bromo-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H7BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-

InChI Key

UPZBDEYHZXRSBQ-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)O)/Br

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)Br

Origin of Product

United States

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